molecular formula C11H12O5 B14125711 (3-Ethoxy-4-formylphenoxy)acetic acid CAS No. 1192798-41-6

(3-Ethoxy-4-formylphenoxy)acetic acid

Cat. No.: B14125711
CAS No.: 1192798-41-6
M. Wt: 224.21 g/mol
InChI Key: RZRIWOPNQXQGOJ-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid, featuring an ethoxy group and a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-formylphenoxy)acetic acid typically involves the reaction of 3-ethoxy-4-formylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(3-ethoxy-4-formylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: 2-(3-ethoxy-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(3-ethoxy-4-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-ethoxy-4-formylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-formylphenoxy)acetic acid
  • 2-(3-formylphenoxy)acetic acid
  • 2-(4-ethoxyphenoxy)acetic acid

Uniqueness

2-(3-ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1192798-41-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(3-ethoxy-4-formylphenoxy)acetic acid

InChI

InChI=1S/C11H12O5/c1-2-15-10-5-9(16-7-11(13)14)4-3-8(10)6-12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

RZRIWOPNQXQGOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OCC(=O)O)C=O

Origin of Product

United States

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